N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a heterocyclic organic compound featuring a triazolopyridazine core fused with substituted aromatic groups. Its structure includes a 3,4-dimethoxyphenethyl moiety linked via a propanamide chain to a triazolo[4,3-b]pyridazine ring substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-16-6-7-20(14-17(16)2)21-9-11-24-28-29-25(31(24)30-21)12-13-26(32)27-18(3)19-8-10-22(33-4)23(15-19)34-5/h6-11,14-15,18H,12-13H2,1-5H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUBTRHWRYFNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazole ring and multiple aromatic moieties. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 342.36 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Compounds containing triazole rings have been shown to exhibit antiviral properties. Studies indicate that similar structures can inhibit viral replication by interfering with viral enzymes or host cell pathways .
- Anticancer Properties : Research has demonstrated that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC₅₀ values in the micromolar range against colon carcinoma and breast cancer cells .
Biological Activity Data
| Activity Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antiviral | MT-4 cells | 0.20 | |
| Anticancer | HCT-116 (colon carcinoma) | 6.2 | |
| Anticancer | T47D (breast cancer) | 27.3 |
Case Studies
- Antiviral Efficacy : In a study assessing the antiviral activity of similar compounds, it was found that modifications at the C-2 and N-3 positions significantly enhanced biological activity against viral targets. The compound's structural analogs demonstrated improved efficacy in inhibiting viral replication in vitro .
- Cytotoxicity Against Cancer Cells : A series of synthesized triazole derivatives were tested against several cancer cell lines. The compound exhibited significant cytotoxic effects with an IC₅₀ value of 6.2 µM against HCT-116 cells, indicating its potential as an anticancer agent .
Research Findings
Research indicates that the biological activity of this compound is influenced by its structural components:
- Aromatic Substituents : The presence of methoxy groups on the phenyl rings enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets.
- Triazole Ring : The triazole moiety is crucial for its biological activity; it has been implicated in various pharmacological effects including antitumor and antiviral properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights into heterocyclic amines (HCAs) and their analogs can be inferred from , which discusses carcinogenic HCAs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in processed meats. While IQ shares a heterocyclic aromatic structure with the target compound, key differences include:
Structural and Functional Differences:
Limitations of Available Evidence
focuses on foodborne HCAs, while discusses 3D cell culture methods unrelated to this compound. No structural, synthetic, or pharmacological data are available to support a robust comparison.
Q & A
Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?
Answer:
Synthesis optimization requires systematic adjustments to reaction parameters. Key steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) are often optimal for triazolopyridazine coupling reactions due to their ability to stabilize intermediates .
- Catalyst use: Triethylamine or similar bases enhance nucleophilic substitution efficiency in amide bond formation .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity, while recrystallization from ethanol can improve crystalline yield .
- Reaction monitoring: TLC and in situ NMR track intermediate formation and prevent side-product accumulation .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A multi-spectral approach is essential:
- 1H/13C NMR: Assign peaks for methoxy, ethyl, and triazolopyridazine moieties. For example, aromatic protons in the 3,4-dimethoxyphenyl group resonate at δ 6.7–7.2 ppm .
- High-resolution MS: Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- FTIR: Validate amide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Basic: How should researchers design in vitro assays to evaluate biological activity?
Answer:
Prioritize target-specific assays:
- Enzyme inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves .
- Binding affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors .
- Cell viability: MTT or CellTiter-Glo assays in cancer cell lines (e.g., HepG2 or MCF-7) assess antiproliferative effects .
Advanced: How can structure-activity relationship (SAR) studies be conducted to improve potency?
Answer:
SAR strategies include:
- Analog synthesis: Modify substituents on the triazolopyridazine core (e.g., replace 3,4-dimethylphenyl with fluorinated analogs) to probe electronic effects .
- Pharmacophore mapping: Computational tools (e.g., Schrödinger’s Phase) identify critical interactions (e.g., hydrogen bonding with amide groups) .
- Bioisosteric replacement: Substitute the propanamide linker with sulfonamide or urea groups to enhance metabolic stability .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Address discrepancies via:
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation: Confirm kinase inhibition using both biochemical (e.g., ADP-Glo) and cellular (e.g., Western blot for phospho-targets) methods .
- Meta-analysis: Compare data with structurally similar compounds (e.g., triazolopyridazines from ) to identify trends in potency outliers .
Advanced: What computational approaches predict binding modes and off-target risks?
Answer:
- Docking studies: Use AutoDock Vina or Glide to model interactions with primary targets (e.g., ATP-binding pockets) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Off-target screening: SwissTargetPrediction or SEA databases identify potential interactions with GPCRs or ion channels .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Answer:
Stability profiling is critical for reproducibility:
- pH stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Amide bonds may hydrolyze under acidic/basic conditions .
- Thermal stability: DSC/TGA analysis reveals decomposition thresholds (>150°C common for triazolopyridazines) .
- Light sensitivity: Store in amber vials if UV-Vis shows photodegradation (λmax shifts indicate structural breakdown) .
Advanced: What methodologies are recommended for in vivo pharmacokinetic studies?
Answer:
- ADME profiling:
- Absorption: Caco-2 permeability assays predict intestinal uptake .
- Metabolism: LC-MS/MS identifies hepatic metabolites (e.g., CYP450-mediated oxidation of methoxy groups) .
- In vivo PK: Administer IV/PO doses in rodents; collect plasma for AUC and half-life calculations. Use microsampling to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
